molecular formula C8H8F2O B1304716 2,3-Difluoro-4-methylbenzyl alcohol CAS No. 252004-41-4

2,3-Difluoro-4-methylbenzyl alcohol

Cat. No.: B1304716
CAS No.: 252004-41-4
M. Wt: 158.14 g/mol
InChI Key: DQSLGRQGXKEAKS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzyl alcohol is a compound that is often used in research laboratories to study its various properties and applications. It is a colorless liquid with a sweet odor and a boiling point of 99.5°C. It is also known as 2,3-difluoromethylbenzyl alcohol, 2,3-difluoro-p-toluic acid, and 2,3-difluorotoluene. This compound is used in a variety of laboratory experiments and is used to study its biochemical and physiological effects.

Scientific Research Applications

Metabolism and Pharmacokinetics

2,3-Difluoro-4-methylbenzyl alcohol is a compound of interest in the field of pharmacology and toxicology, particularly in the context of its metabolism and potential use in therapeutic applications. Studies have explored its biotransformation and the kinetics of its metabolites in biological systems. For instance, the metabolism of related compounds like butylated hydroxytoluene (BHT) to BHT-quinone methide in rats suggests a pathway that might be relevant for this compound, highlighting the role of specific alcohol derivatives in the metabolic process (Tajima, Yamamoto, & Mizutani, 1981). Furthermore, the analysis of related fluorinated compounds in biological samples has provided insights into their pharmacokinetic profiles, suggesting potential applications for this compound in medical research (Yeo et al., 2015).

Potential Therapeutic Applications

Compounds structurally related to this compound have been investigated for their therapeutic potential, including neuroprotective and anti-inflammatory effects. For example, derivatives of 4-hydroxybenzyl alcohol have shown significant neuroprotective effects in models of cerebral ischemia, suggesting a possible avenue for research into the therapeutic applications of this compound (Yu et al., 2011). The anti-inflammatory and anti-nociceptive activities of similar phenolic compounds indicate potential applications in treating inflammation and pain, which could extend to this compound (Lim et al., 2007).

Environmental and Toxicological Assessments

The environmental fate and toxicological impact of fluorinated compounds, including those structurally related to this compound, are crucial areas of research. Studies on compounds like 2,4-dinitrotoluene have investigated their metabolic pathways and the role of microflora in their biotransformation, which is relevant for understanding the environmental and health implications of this compound (Rickert et al., 1981).

Safety and Hazards

2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSLGRQGXKEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-(2,3-difluoro-4-methyl-benzyloxy)-dimethyl-silane (6.5 g, 24 mmol) in THF (24 mL) was added tetrabutylammonium fluoride (24 mL of a 1M solution in THF, 24 mmol). After stirring at ambient temperature for 1 hour, the mixture was poured into water, acidified with 1M aqueous HCl, extracted 3× with ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10:1 to 2:1 hexane-ethyl acetate), affording (2,3-Difluoro-4-methyl-phenyl)-methanol as a light yellow oil.
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tert-butyl-(2,3-difluoro-4-methyl-benzyloxy)-dimethyl-silane
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